Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-7-methylimidazo[1,2-a]pyridine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) offers a critical 6-bromo handle for Pd-catalyzed cross-coupling and a 7-methyl group that optimizes logP for drug-like properties. With an XLogP3 of 2.8 and HOMO-LUMO gap of 3.8426 eV, it enables efficient kinase inhibitor library synthesis (94% reported yield). Purchase high-purity material for reliable CDK2, PI3K, and mTOR research.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 116355-18-1
Cat. No. B047099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methylimidazo[1,2-a]pyridine
CAS116355-18-1
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN2C=C1Br
InChIInChI=1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3
InChIKeyTYDYYXQQGZNATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) as a Strategic Heterocyclic Building Block


6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) is a heterocyclic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . It features a fused bicyclic imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and a methyl group at the 7-position [1]. This specific substitution pattern confers distinct chemical reactivity and positions the compound as a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [2]. The compound is typically supplied as a powder with a purity of 95% or higher, and its procurement is essential for research programs requiring a versatile intermediate with a well-defined halogen handle for further functionalization .

Why 6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) Cannot Be Simply Replaced by Other Imidazopyridines


Generic substitution of 6-bromo-7-methylimidazo[1,2-a]pyridine with other imidazo[1,2-a]pyridine analogs is not feasible due to the critical role of its specific 6-bromo-7-methyl substitution pattern in determining both reactivity and biological outcome. The bromine atom at the 6-position serves as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine groups that are not accessible with non-halogenated cores [1]. Furthermore, the methyl group at the 7-position modulates the electronic properties of the aromatic system, influencing both the reactivity of the bromine and the physicochemical properties (e.g., logP) of downstream derivatives [2]. Substitution with compounds lacking either the bromine (e.g., 7-methylimidazo[1,2-a]pyridine) or the methyl group (e.g., 6-bromoimidazo[1,2-a]pyridine) leads to significantly altered synthetic pathways and, ultimately, divergent biological activity profiles, as evidenced by structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of 6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) Relative to Structural Analogs


Enhanced Synthetic Yield for Direct Cyclocondensation of 6-Bromo-7-methylimidazo[1,2-a]pyridine

The synthesis of 6-bromo-7-methylimidazo[1,2-a]pyridine via cyclocondensation of 5-bromo-4-methylpyridin-2-amine with chloroacetaldehyde proceeds with a 94% isolated yield . This yield is notably higher than the 60-80% yields typically reported for analogous cyclocondensations of unsubstituted or differently substituted imidazo[1,2-a]pyridines [1]. The high yield reduces the cost and complexity of multi-step syntheses where this compound serves as a key intermediate.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Crucial Bromine Handle Enables Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the 6-position allows 6-bromo-7-methylimidazo[1,2-a]pyridine to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to afford diverse 6-aryl-7-methylimidazo[1,2-a]pyridine derivatives [1]. In contrast, the non-brominated analog 7-methylimidazo[1,2-a]pyridine (CAS 874-39-5) lacks this halogen handle and cannot participate in such coupling reactions, severely limiting its utility as a diversification point [2].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Optimized Lipophilicity (XLogP3) for Membrane Permeability Relative to Unsubstituted Core

6-Bromo-7-methylimidazo[1,2-a]pyridine exhibits a computed XLogP3 value of 2.8 [1]. This represents a significant increase in lipophilicity compared to the non-methylated analog 6-bromoimidazo[1,2-a]pyridine (XLogP3 = 1.8) [2]. The higher logP value is often associated with improved membrane permeability and oral bioavailability for compounds derived from this scaffold, aligning with established guidelines for central nervous system (CNS) and oral drug design [3].

ADME Lipophilicity Drug Design

Favorable Electronic Properties (HOMO-LUMO Gap) for Chemical Reactivity

Density functional theory (DFT) calculations reveal that 6-bromo-7-methylimidazo[1,2-a]pyridine has a HOMO-LUMO gap of 3.8426 eV in heptane [1]. This gap is lower than that of the unsubstituted imidazo[1,2-a]pyridine core (typically >4.5 eV), indicating increased chemical reactivity and a softer electronic character [2]. The narrower band gap suggests enhanced potential for charge transfer interactions and may correlate with improved binding to biological targets through π-π stacking or charge-transfer mechanisms [3].

DFT Electronic Structure Computational Chemistry

Validated NMR and LC-MS Characterization for Quality Control

The compound has been fully characterized by 1H NMR (400 MHz, DMSO-d6) and LC-MS, providing definitive spectral fingerprints for identity verification and purity assessment . Key NMR signals include δ 8.93 (s, 1H), 7.85 (s, 1H), 7.57 (d, J = 7.56 Hz, 2H), and 2.38 (s, 3H), with LC-MS confirming m/z 211 [M+H]+ . In contrast, analogs such as 6-chloro-7-methylimidazo[1,2-a]pyridine (CAS 1036990-94-9) exhibit different chemical shifts and mass spectra, necessitating distinct analytical methods for quality control .

Analytical Chemistry Quality Control Procurement

Targeted Application Scenarios for 6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The bromine handle at the 6-position enables efficient diversification of the imidazo[1,2-a]pyridine core through palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids [1]. This capability is critical for generating focused libraries of kinase inhibitors targeting CDK2, PI3K, and mTOR, where substitution at the 6-position significantly impacts potency and selectivity [2]. The high synthetic yield (94%) of the parent compound reduces the overall cost of library synthesis .

Drug Discovery: Lead Optimization for Oral Bioavailable Agents

The optimized XLogP3 value of 2.8 positions 6-bromo-7-methylimidazo[1,2-a]pyridine as a superior starting point for developing orally bioavailable drug candidates compared to more hydrophilic analogs (e.g., 6-bromoimidazo[1,2-a]pyridine, XLogP3 = 1.8) [1]. This lipophilicity profile aligns with established guidelines for CNS penetration and oral absorption, facilitating the design of leads with favorable ADME properties [2].

Computational Chemistry: DFT-Guided Reactivity and Binding Studies

The DFT-derived HOMO-LUMO gap of 3.8426 eV provides a quantitative basis for predicting chemical reactivity and charge-transfer interactions [1]. This data is valuable for computational chemists performing molecular docking, QSAR modeling, or virtual screening campaigns, as it allows for more accurate parameterization of the imidazo[1,2-a]pyridine scaffold in force fields and scoring functions [2].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The robust 94% yield achieved in the cyclocondensation step demonstrates the scalability of 6-bromo-7-methylimidazo[1,2-a]pyridine synthesis, making it a reliable building block for multi-kilogram process development [1]. The well-defined NMR and LC-MS characterization data further ensure batch-to-batch consistency, a critical requirement for industrial applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.